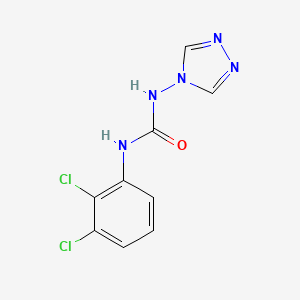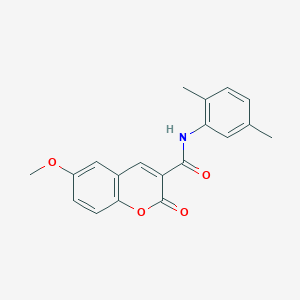![molecular formula C12H14BrClN2OS B5694693 5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide is a chemical compound that has gained significance in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioamide derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide involves the inhibition of various enzymes and proteins involved in the inflammatory and tumor pathways. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been reported to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of various genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been reported to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide in lab experiments is its potential use in the development of new anti-inflammatory and antitumor drugs. This compound has shown promising results in various studies and can be used as a lead compound for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide. One of the future directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another future direction is to study its potential use in combination with other drugs for the treatment of cancer. Further research is also needed to study its pharmacokinetics and toxicity in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. This compound has potential therapeutic applications in the treatment of inflammation, tumors, and neurodegenerative diseases. Its mechanism of action involves the inhibition of various enzymes and proteins involved in the inflammatory and tumor pathways. However, further research is needed to study its pharmacokinetics and toxicity in vivo.
Métodos De Síntesis
The synthesis of 5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide involves the reaction of 5-bromo-2-chlorobenzoyl chloride with tert-butyl carbamate followed by carbon disulfide. The reaction mixture is then subjected to a basic hydrolysis to obtain the desired compound. This synthesis method has been reported in various research articles and is considered reliable.
Aplicaciones Científicas De Investigación
5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-bromo-N-(tert-butylcarbamothioyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2OS/c1-12(2,3)16-11(18)15-10(17)8-6-7(13)4-5-9(8)14/h4-6H,1-3H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNWIXXBERTZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC(=O)C1=C(C=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)
![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)

![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)



![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)


![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)